4-methyl-N-(naphthalen-1-yl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(naphthalen-1-yl)thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(naphthalen-1-yl)thiazol-2-amine typically involves the reaction of 4-methylthiazole with naphthylamine under specific conditions. One common method includes the use of a condensation reaction where the thiazole and naphthalene derivatives are combined in the presence of a catalyst such as sulfuric acid or phosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to optimize reaction conditions and reduce production time .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(naphthalen-1-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and naphthalene derivatives.
Scientific Research Applications
4-methyl-N-(naphthalen-1-yl)thiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 4-methyl-N-(naphthalen-1-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes, receptors, and DNA, affecting their function.
Pathways Involved: It may inhibit or activate biochemical pathways, leading to effects such as cell cycle arrest, apoptosis, or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 4-methyl-1,3-thiazole and 2-aminothiazole share structural similarities.
Naphthalene Derivatives: Compounds such as naphthalene-1-amine and 2-naphthylamine are structurally related.
Uniqueness
4-methyl-N-(naphthalen-1-yl)thiazol-2-amine is unique due to its combined thiazole and naphthalene structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H12N2S |
---|---|
Molecular Weight |
240.33 g/mol |
IUPAC Name |
4-methyl-N-naphthalen-1-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H12N2S/c1-10-9-17-14(15-10)16-13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H,15,16) |
InChI Key |
QNKLFDFMOINNIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.